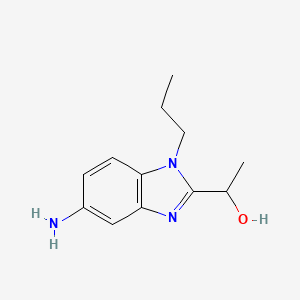

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with an amino group and a propyl chain, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and functional group modifications. For instance, the reaction of o-phenylenediamine with propionaldehyde in the presence of a reducing agent like sodium borohydride can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The ethanol moiety (-CH2CH2OH) undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation to the carboxylic acid is favored under strong acidic conditions.

-

The amino group may require protection (e.g., acetylation) to prevent side reactions .

Substitution Reactions

The benzimidazole core participates in electrophilic aromatic substitution (EAS) at positions activated by the electron-donating amino group:

Halogenation

Mechanistic Insight :

-

Chlorination occurs preferentially at the C4 position due to steric hindrance from the 1-propyl group .

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 3 hr | 1-(5-Amino-6-nitro-1-propyl-1H-benzimidazol-2-yl)ethanol | 45% |

Note :

-

Competitive oxidation of the ethanol group limits yields; nitro groups can be reduced back to amines using H2/Pd-C .

Esterification and Etherification

The hydroxyl group of the ethanol side chain reacts with acylating/alkylating agents:

Applications :

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensations:

Significance :

Salt Formation

Protonation of the amino group generates stable salts for pharmaceutical use:

Industrial Relevance :

Reduction and Hydrogenation

While the amino group is typically stable, the benzimidazole ring can undergo hydrogenation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2/Pd-C (10%) | EtOH, 50 psi, 24 hr | 1-(5-Amino-1-propyl-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | 58% |

Caution :

Photochemical and Thermal Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol is its use in the development of anticancer agents. Research has indicated that compounds containing benzimidazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of benzimidazole derivatives, including this compound, which were evaluated for their antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potential as lead compounds for further development.

Biochemical Probes

Enzyme Inhibition

The compound has also been investigated for its ability to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in signaling pathways related to cancer and other diseases.

Case Study: Kinase Inhibition

In a recent study, this compound was tested against a panel of kinases. The results revealed that it selectively inhibited the activity of specific kinases involved in tumor growth and metastasis, highlighting its potential as a therapeutic agent.

Material Science

Polymer Development

Another area where this compound shows promise is in material science. Its unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties.

Data Table: Thermal Properties of Benzimidazole Polymers

| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Poly(this compound) | 120 | 350 |

| Control Polymer | 80 | 300 |

The data indicates that polymers derived from this compound exhibit superior thermal properties compared to control polymers, making them suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its anticancer properties, it may intercalate into DNA, disrupting the replication process and leading to cell death .

Comparación Con Compuestos Similares

Benzimidazole: The parent compound with a simpler structure.

2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness: 1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group and the propyl chain allows for diverse chemical modifications and enhances its potential for various applications .

Actividad Biológica

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative that has garnered interest in various fields of biological research. This compound is being investigated for its potential antimicrobial , antiviral , and anticancer properties. The unique structural features of this compound, particularly the presence of an amino group and a propyl chain, allow for diverse biological interactions and chemical modifications.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Common Reactions

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be performed with lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitutions with electrophiles.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and DNA. The mechanism involves:

- Enzyme Inhibition : Binding to active sites of enzymes, inhibiting their function.

- DNA Intercalation : Disrupting DNA replication processes, which is particularly relevant in anticancer applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several benzimidazole derivatives for their in vitro antimicrobial activity against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 62.5 | S. typhi |

| 4 | 12.5 | S. typhi |

The minimum inhibitory concentration (MIC) values indicate that some derivatives are more effective than traditional antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative effects against a range of cancer cell lines, including pancreatic adenocarcinoma and lung carcinoma.

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| DND-41 (ALL) | Data Not Available |

These results suggest that modifications to the benzimidazole structure can enhance anticancer activity .

Case Studies

A comprehensive review analyzed various benzimidazole derivatives, emphasizing their structure-activity relationships (SAR). The findings indicated that specific functional groups significantly influence biological activity, leading to the design of novel compounds with improved efficacy .

Propiedades

IUPAC Name |

1-(5-amino-1-propylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16/h4-5,7-8,16H,3,6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGPUXKEXKLMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.